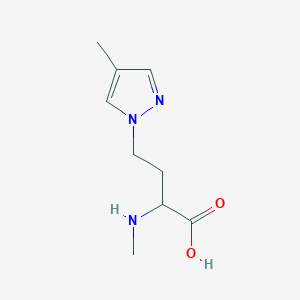
N-(3-methylbutyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutyl)hydroxylamine is an organic compound with the molecular formula C5H13NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-methylbutyl group
準備方法
Synthetic Routes and Reaction Conditions: N-(3-methylbutyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 3-methylbutylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
3-methylbutylamine+hydroxylamine hydrochloride→this compound+NaCl+H2O
The reaction is typically carried out in an aqueous medium at room temperature, and the product is isolated through extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled reaction conditions and efficient separation techniques.
化学反応の分析
Types of Reactions: N-(3-methylbutyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
科学的研究の応用
N-(3-methylbutyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It serves as a reagent in biochemical assays and studies involving nitrogen metabolism.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
N-(3-methylbutyl)hydroxylamine can be compared with other hydroxylamine derivatives such as:
- N-methylhydroxylamine
- N-ethylhydroxylamine
- N-propylhydroxylamine
Uniqueness: this compound is unique due to the presence of the 3-methylbutyl group, which imparts distinct steric and electronic properties. This makes it suitable for specific applications where other hydroxylamine derivatives may not be as effective.
類似化合物との比較
- N-methylhydroxylamine: A simpler derivative with a methyl group.
- N-ethylhydroxylamine: Contains an ethyl group, offering different reactivity.
- N-propylhydroxylamine: Features a propyl group, providing unique steric effects.
特性
CAS番号 |
500348-73-2 |
|---|---|
分子式 |
C5H13NO |
分子量 |
103.16 g/mol |
IUPAC名 |
N-(3-methylbutyl)hydroxylamine |
InChI |
InChI=1S/C5H13NO/c1-5(2)3-4-6-7/h5-7H,3-4H2,1-2H3 |
InChIキー |
KSALNWGFDJHSPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


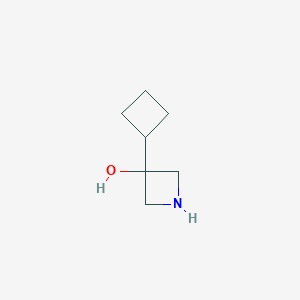
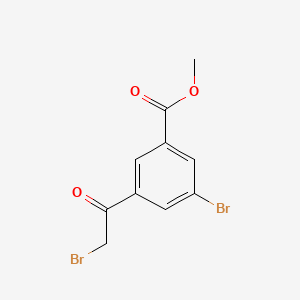
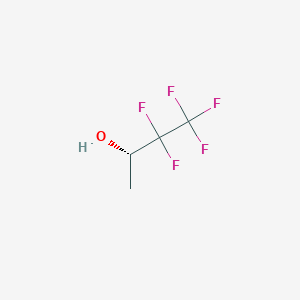
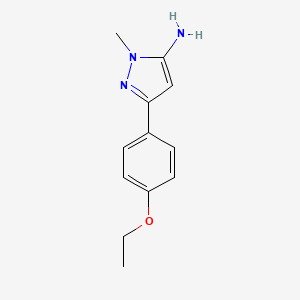
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15324156.png)
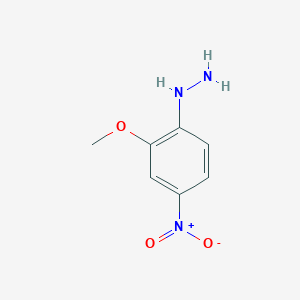
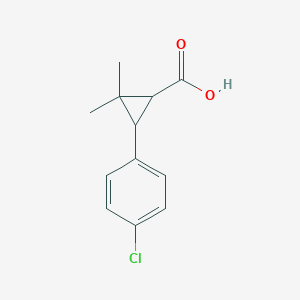

![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
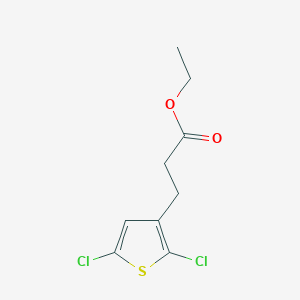
![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)
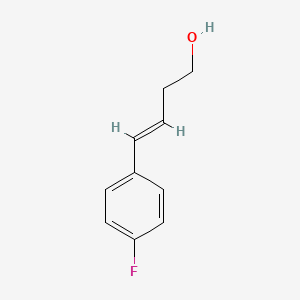
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)
